Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate
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Overview
Description
Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[2,1-b][1,3]thiazine core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and cyclization reactions. Common reagents used in these steps include amines, nitriles, and carbonyl compounds, under conditions such as reflux in organic solvents and the use of catalysts like acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of cyano groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of amino groups can yield nitro derivatives, while reduction of cyano groups can produce primary amines.
Scientific Research Applications
Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-7-cyano-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate: Lacks the dimethylamino carbonyl group, which may affect its reactivity and biological activity.
Methyl 6-amino-7-cyano-9-[(methylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate: Contains a methylamino group instead of a dimethylamino group, potentially altering its chemical properties.
Uniqueness
Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of the dimethylamino carbonyl group, in particular, may enhance its ability to interact with biological targets and improve its solubility in organic solvents.
Properties
CAS No. |
676442-99-2 |
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Molecular Formula |
C19H17N5O4S |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 6-amino-7-cyano-9-(dimethylcarbamoyl)-4-oxo-8-pyridin-2-yl-8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate |
InChI |
InChI=1S/C19H17N5O4S/c1-23(2)17(26)15-14(11-6-4-5-7-22-11)10(9-20)16(21)24-13(25)8-12(19(27)28-3)29-18(15)24/h4-8,14H,21H2,1-3H3 |
InChI Key |
UUQJSBKWVXQLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C2N(C(=O)C=C(S2)C(=O)OC)C(=C(C1C3=CC=CC=N3)C#N)N |
Origin of Product |
United States |
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